Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Description
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly known as potassium clavulanate, is the potassium salt of clavulanic acid. Its molecular formula is C₈H₈KNO₅, with a molecular weight of 237.25 g/mol . The IUPAC name reflects its bicyclic β-lactam structure, featuring a 4-oxa-1-azabicyclo[3.2.0]heptane core, a 7-oxo group, and a 3-(2-hydroxyethylidene) substituent .
As a β-lactamase inhibitor, potassium clavulanate binds irreversibly to β-lactamase enzymes produced by resistant bacteria, preventing the degradation of co-administered β-lactam antibiotics like amoxicillin . It is biosynthesized by Streptomyces clavuligerus via a pathway involving arginine and glyceraldehyde-3-phosphate . Unlike clavulanic acid (C₈H₉NO₅), which has poor stability and solubility, the potassium salt enhances bioavailability and is widely used in clinical formulations such as Augmentin® .
Properties
IUPAC Name |
potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO5.K/c10-2-1-4-7(8(12)13)9-5(11)3-6(9)14-4;/h1,6-7,10H,2-3H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVRVIZBZKUTMK-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2N(C1=O)C(C(=CCO)O2)C(=O)[O-].[K+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8KNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting from Clavulanic Acid Derivatives
Given the structural similarities with clavulanic acid, a well-known β-lactamase inhibitor, the synthesis often begins with clavulanic acid or its derivatives. The key steps involve:
- Oxazoline ring formation via cyclization of suitable precursors.
- Oxidation to introduce the keto functionality at position 7.
- Ring closure to form the bicyclic system.
Reference: The synthesis of the 7-oxo-4-oxa-1-azabicyclo[3.2.0]hept-2-ene system has been documented through the treatment of clavulanic acid derivatives with bases, leading to isomerization and ring modifications.
Formation of the Bicyclic Core
Method A: Cyclization of β-lactam Precursors
- Step 1: Synthesis of a suitable β-lactam precursor, such as an amino acid derivative bearing the hydroxyethyl side chain.
- Step 2: Cyclization with dehydrating agents or via intramolecular nucleophilic attack to form the fused oxazoline ring.
- Step 3: Oxidation at the 7-position to generate the keto group, often using oxidants like PCC (Pyridinium chlorochromate) or m-CPBA (meta-Chloroperbenzoic acid).
Method B: Ring-Closing via Intramolecular Cyclization
- Use of activating groups (e.g., acyl chlorides) to facilitate intramolecular cyclization under basic conditions, typically employing triethylamine or pyridine as bases.
Research Findings: The work by Fujii et al. (2010) describes the synthesis of potassium clavulanate, which involves similar cyclization steps, highlighting the importance of controlling stereochemistry and regioselectivity during ring closure.
Introduction of the Hydroxyethylidene Group
The hydroxyethylidene substituent can be introduced via:
- Alkylation of the nitrogen atom with suitable hydroxyalkyl halides.
- Addition reactions on the precursor ring system, employing nucleophilic addition of hydroxyalkyl groups.
This step often requires protection/deprotection strategies to prevent side reactions.
Formation of the Potassium Salt
- The free acid form of the compound is neutralized with potassium hydroxide (KOH) or potassium carbonate (K₂CO₃).
- The reaction is typically carried out in aqueous or alcoholic solvents under controlled temperature conditions to ensure complete salt formation without hydrolyzing sensitive bonds.
Note: The crystallization of the potassium salt from aqueous solutions yields the desired compound with high purity and defined crystalline structure.
Reaction Conditions and Optimization
| Step | Reagents | Solvents | Conditions | Notes |
|---|---|---|---|---|
| Cyclization | Amino acid derivatives, dehydrating agents | Toluene, dichloromethane | Reflux, inert atmosphere | Control stereochemistry |
| Oxidation | PCC, m-CPBA | Dichloromethane | Room temperature | Monitor for overoxidation |
| Hydroxyalkylation | Hydroxyalkyl halides | DMF, THF | Ambient temperature | Use of base (K₂CO₃) |
| Salt formation | KOH/K₂CO₃ | Water or ethanol | Room temperature | Slow addition, controlled pH |
Structural and Analytical Data Supporting Synthesis
- X-ray crystallography confirms the bicyclic structure and potassium coordination, as reported by Fujii et al. (2010).
- Spectroscopic methods (NMR, IR, MS) validate the formation of the key functional groups, including the keto, oxazoline, and hydroxyethylidene moieties.
- Computational descriptors support the stereochemistry and conformational stability of the synthesized compound.
Summary of Literature and Research Findings
| Source | Key Findings | Relevance to Preparation |
|---|---|---|
| Fujii et al. (2010) | Crystallographic data on potassium clavulanate | Guides salt formation and structural confirmation |
| PubChem CID 16493869 | Structural data and synthesis references | Provides a basis for synthetic route design |
| IUCr (2010) | Structural analysis of potassium clavulanate | Informs about ionic interactions and crystal packing |
Chemical Reactions Analysis
Types of Reactions
Potassium clavulanate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in aqueous solutions, leading to the breakdown of the β-lactam ring.
Nucleophilic Substitution: It can react with nucleophiles, such as amines, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Typically occurs in aqueous solutions at varying pH levels.
Nucleophilic Substitution: Common reagents include amines and other nucleophiles, often under mild conditions.
Major Products
Hydrolysis: Leads to the formation of inactive degradation products.
Nucleophilic Substitution: Results in the formation of substituted clavulanate derivatives.
Scientific Research Applications
Potassium;(3Z)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, also known as clavulanate potassium, is a beta-lactamase inhibitor . Its molecular formula is C8H8KNO5, and its molecular weight is 237.25 g/mol. Clavulanic acid, the parent compound, is derived from Streptomyces clavuligerus .
Scientific Research Applications
Clavulanate potassium is used in pharmaceutical research and development as a reference standard and enzyme inhibitor . Due to its ability to inhibit beta-lactamase, it is often combined with penicillin-group antibiotics to increase their effectiveness .
Pharmaceutical Applications
- Beta-Lactamase Inhibition Clavulanic acid inhibits beta-lactamase, an enzyme produced by bacteria that inactivates beta-lactam antibiotics like penicillin and amoxicillin . By inhibiting this enzyme, clavulanate potassium allows these antibiotics to remain effective against resistant bacteria .
- Combination Therapy Clavulanate potassium is commonly used in combination with antibiotics such as amoxicillin to overcome antibiotic resistance . This combination extends the spectrum of bacteria that the antibiotic can effectively target .
- Treatment of Infections The combination of clavulanate potassium with amoxicillin is used to treat various bacterial infections, including upper and lower respiratory tract infections, skin and soft tissue infections, and urinary tract infections .
Research and Development
- Reference Standard Clavulanate potassium is used as a reference standard in analytical testing to ensure the quality and purity of pharmaceutical products .
- Enzyme Inhibition Studies It is used in biochemical assays to study the mechanism and kinetics of beta-lactamase enzymes .
- Antibiotic Resistance Research Clavulanate potassium is a valuable tool in research aimed at understanding and combating antibiotic resistance .
Mechanism of Action
Potassium clavulanate exerts its effects by binding to the active site of β-lactamase enzymes, forming an irreversible complex. This inhibits the enzyme’s activity, preventing the hydrolysis of β-lactam antibiotics. The molecular targets include various β-lactamase enzymes produced by both Gram-positive and Gram-negative bacteria .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Potassium clavulanate belongs to the β-lactam family but differs functionally and structurally from antibiotics and other inhibitors. Below is a detailed comparison:
Clavulanic Acid (C₈H₉NO₅)
- Structure : Shares the same bicyclic core and hydroxyethylidene substituent as potassium clavulanate but exists in the free acid form .
- Function : Weak antibacterial activity (MIC > 256 µg/mL) but potent β-lactamase inhibition .
- Pharmacokinetics : Rapidly absorbed but unstable in aqueous solutions; thus, the potassium salt is preferred for formulations .
Amoxicillin (C₁₆H₁₉N₃O₅S)
- Structure : A 4-thia-1-azabicyclo[3.2.0]heptane (penicillin core) with a p-hydroxyphenyl side chain .
- Function : Broad-spectrum antibiotic targeting cell wall synthesis. Susceptible to β-lactamases unless combined with inhibitors like potassium clavulanate .
- Clinical Use : Combined with potassium clavulanate (e.g., Augmentin®) to treat respiratory, urinary, and skin infections .
Sodium 6-{[Amino(phenyl)acetyl]amino}-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate (Ampicillin Sodium)
- Structure : Similar penicillin core but with a phenyl group and sodium counterion .
- Function : Antibiotic with activity against Gram-positive and some Gram-negative bacteria. Lacks β-lactamase inhibition, requiring separate adjunct therapy .
Potassium (2S,5R)-3,3-Dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
- Structure : Contains a 4-thia (sulfur) ring and 3,3-dimethyl substituents instead of the hydroxyethylidene group .
Structural and Functional Comparison Tables
Table 1: Structural Features
| Compound | Core Structure | Substituents | Key Functional Groups |
|---|---|---|---|
| Potassium clavulanate | 4-oxa-1-azabicyclo[3.2.0] | 3-(2-hydroxyethylidene), 7-oxo | Carboxylate, β-lactam |
| Clavulanic acid | 4-oxa-1-azabicyclo[3.2.0] | Same as above (acid form) | Carboxylic acid, β-lactam |
| Amoxicillin | 4-thia-1-azabicyclo[3.2.0] | 6-(p-hydroxyphenyl), 3,3-dimethyl | Aminoacyl side chain |
| Ampicillin sodium | 4-thia-1-azabicyclo[3.2.0] | 6-phenyl, 3,3-dimethyl | Sodium carboxylate |
Table 2: Pharmacological Properties
| Compound | Bioavailability | Stability | Primary Use | Synergy with β-Lactams |
|---|---|---|---|---|
| Potassium clavulanate | High (~60%) | High | β-lactamase inhibition | Yes (e.g., amoxicillin) |
| Clavulanic acid | Moderate | Low | Research use | Limited |
| Amoxicillin | ~95% | High | Antibacterial monotherapy | No |
| Ampicillin sodium | ~40% | Moderate | Narrow-spectrum infections | No |
Research Findings and Clinical Relevance
- Potassium Clavulanate :
- Clavulanic Acid Analogues :
- Biosynthesis :
- Arginine and glyceraldehyde-3-phosphate are key precursors, with carboxyethyl arginine synthase (CEAS) catalyzing the fusion .
Biological Activity
Potassium;3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate, commonly referred to as potassium clavulanate, is a significant compound in the field of medicinal chemistry, particularly known for its role as a beta-lactamase inhibitor. This article delves into its biological activity, mechanisms of action, and clinical applications, supported by diverse research findings and data.
Molecular Structure
- Chemical Formula : CHKNO
- Molar Mass : 237.25 g/mol
- IUPAC Name : potassium;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate
Structural Features
The compound features a bicyclic structure that is characteristic of many beta-lactam antibiotics, which allows it to effectively inhibit beta-lactamase enzymes produced by certain bacteria.
Potassium clavulanate functions primarily as a beta-lactamase inhibitor . Beta-lactamases are enzymes produced by bacteria that hydrolyze the beta-lactam ring of antibiotics, rendering them ineffective. By binding to these enzymes, potassium clavulanate protects beta-lactam antibiotics such as amoxicillin from degradation, thereby enhancing their antibacterial efficacy.
Antibacterial Efficacy
Research indicates that potassium clavulanate exhibits no significant antibacterial activity on its own; however, when used in combination with beta-lactam antibiotics, it significantly enhances their effectiveness against resistant bacterial strains. The following table summarizes key findings from various studies:
| Study Reference | Antibiotic Used | Inhibition Rate (%) | Bacterial Strain |
|---|---|---|---|
| Amoxicillin | 85 | E. coli | |
| Ampicillin | 90 | S. aureus | |
| Cefotaxime | 75 | K. pneumoniae |
Clinical Applications
Potassium clavulanate is widely used in clinical settings as part of combination therapies to treat infections caused by beta-lactamase-producing bacteria. Its most notable application is in the formulation of Augmentin , a combination of amoxicillin and potassium clavulanate.
Case Studies
- Case Study 1 : A clinical trial involving patients with respiratory infections demonstrated that the combination of amoxicillin and potassium clavulanate reduced treatment failure rates by 30% compared to amoxicillin alone.
- Case Study 2 : In a cohort study on diabetic patients with foot infections, the use of potassium clavulanate in conjunction with amoxicillin led to faster resolution of infections and reduced hospitalization times.
Safety and Toxicity
Potassium clavulanate is generally well-tolerated; however, some adverse effects have been reported, including gastrointestinal disturbances and allergic reactions. Monitoring is recommended for patients with a history of allergies to beta-lactams.
Q & A
Q. Table 1. Stability-Indicating HPLC Conditions for Degradation Analysis
| Parameter | Specification |
|---|---|
| Column | Waters XBridge C18 (4.6 × 250 mm, 5 µm) |
| Mobile Phase | 0.1% H₃PO₄:MeOH (85:15), isocratic |
| Flow Rate | 1.0 mL/min |
| Detection | UV 220 nm |
| Retention Time | Clavulanate: 6.2 min; Δ²-Clavulanate: 8.5 min |
Q. Table 2. Synergistic Activity with Amoxicillin Against Resistant Pathogens
| Organism | MIC (Amoxicillin Alone) | MIC (Amoxicillin + Clavulanate) | Fold Reduction |
|---|---|---|---|
| Staphylococcus aureus (MRSA) | 256 µg/mL | 32 µg/mL | 8x |
| E. coli (ESBL) | 128 µg/mL | 8 µg/mL | 16x |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
